molecular formula C14H13FN2 B5345992 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5345992
M. Wt: 228.26 g/mol
InChI Key: PONAYBBQEOXWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been of great interest to researchers due to its potential use in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities and has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. One potential area of focus is the development of new synthetic methods for this compound, which could lead to improved yields and greater efficiency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies are needed to better understand the potential toxicity of this compound and to identify ways to mitigate any potential negative effects.

Synthesis Methods

The synthesis of 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through a number of different methods. One of the most commonly used methods involves the reaction of 4-bromo-3-fluoropyridine with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst.

Scientific Research Applications

The potential applications of 5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in scientific research are vast and varied. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-14-9-17-7-5-13(14)12-3-1-2-10-8-16-6-4-11(10)12/h1-3,5,7,9,16H,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONAYBBQEOXWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C3=C(C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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